molecular formula C26H35NO4 B566263 Docosahexaenoic Acid N-Succinimide CAS No. 160801-26-3

Docosahexaenoic Acid N-Succinimide

Cat. No.: B566263
CAS No.: 160801-26-3
M. Wt: 425.569
InChI Key: AWUMFVFMQMCKHT-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosahexaenoic Acid N-Succinimide is a derivative of Docosahexaenoic Acid, a prominent omega-3 fatty acid. This compound is characterized by the presence of a succinimide group, which allows it to form stable esters with primary amines. This property makes it particularly useful in biochemical applications, such as labeling proteins and other amine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docosahexaenoic Acid N-Succinimide typically involves the reaction of Docosahexaenoic Acid with N-Hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under mild conditions to form the N-succinimide ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using high-purity Docosahexaenoic Acid extracted from sources like fish oil or microalgae. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Docosahexaenoic Acid N-Succinimide primarily undergoes substitution reactions, where the succinimide ester reacts with primary amines to form stable amide bonds. This reaction is commonly used in peptide synthesis and protein labeling .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, coupling agents like DCC or EDC, and anhydrous solvents such as dichloromethane. The reactions are typically carried out at room temperature to avoid decomposition of the sensitive ester .

Major Products Formed

The major products formed from these reactions are amide-linked compounds, where the primary amine has been successfully conjugated to the Docosahexaenoic Acid moiety via the succinimide ester .

Mechanism of Action

The mechanism of action of Docosahexaenoic Acid N-Succinimide involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the succinimide ester group, which acts as an activating agent for the carboxylic acid moiety of Docosahexaenoic Acid. The resulting amide bonds are stable and resistant to hydrolysis, making them ideal for long-term labeling and conjugation applications .

Comparison with Similar Compounds

Docosahexaenoic Acid N-Succinimide is unique due to its combination of the omega-3 fatty acid Docosahexaenoic Acid and the succinimide ester group. Similar compounds include:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUMFVFMQMCKHT-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.